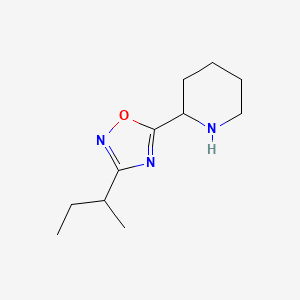

3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-butan-2-yl-5-piperidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-3-8(2)10-13-11(15-14-10)9-6-4-5-7-12-9/h8-9,12H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWPVXKKPDTGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NOC(=N1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₉N₃O

- Molecular Weight : 209.29 g/mol

- Structure : The compound features a piperidine ring and an oxadiazole moiety, which are known for their role in biological activity.

Pharmacological Applications

Research indicates that 3-(sec-butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole exhibits various pharmacological properties:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Analgesic Properties :

- CNS Activity :

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science:

- Polymer Chemistry :

- Photonic Materials :

Case Studies and Research Findings

The following table summarizes key studies related to the applications of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Functional Analogues

The table below compares key structural features, applications, and properties of 3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole with related compounds:

Key Observations

Energetic Materials vs. Pharmacological Candidates

- Energetic Compounds: Derivatives like bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane (detonation velocity: 9053 m/s) prioritize nitro or fluorinated groups for high energy density . However, these substituents compromise thermal stability (decomposition at 117°C) and safety (impact sensitivity: 12.5 J).

Pharmacological Potential

- Piperidine-Containing Derivatives : The piperidin-2-yl group is a common pharmacophore in CNS-targeting drugs. For example, 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride () may serve as a muscle relaxant precursor, similar to diazepam-like activity observed in other oxadiazoles . The target compound’s sec-butyl group could enhance blood-brain barrier penetration compared to smaller substituents (e.g., methyl) .

Reactivity and Solubility

- Chloromethyl Derivatives : 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole () exhibits high reactivity due to the chloromethyl group, enabling further functionalization. Conversely, the target compound’s sec-butyl group may reduce electrophilicity, favoring stability in biological environments .

- Hydrochloride Salts : Derivatives like 2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride demonstrate improved aqueous solubility, a property the target compound may lack without salt formation .

Biological Activity

3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The piperidine moiety contributes to its pharmacological properties, enhancing interaction with biological targets. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), which is crucial for glucose metabolism and is a target for diabetes treatment .

- Antimicrobial Activity : Oxadiazole derivatives have been reported to exhibit significant antimicrobial effects against various bacterial strains. This includes inhibition of Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives similar to this compound:

- Antimicrobial Studies : Research conducted by Dhumal et al. demonstrated that oxadiazole derivatives exhibited strong antibacterial properties against Staphylococcus and Escherichia coli. Compounds were compared with standard antibiotics like ciprofloxacin, showing superior activity in some cases .

- Cytotoxicity Assessments : A study involving the evaluation of cytotoxic effects on L929 cells indicated that while some derivatives exhibited toxicity at higher concentrations, others showed increased cell viability, suggesting selective activity profiles .

- Structure-Activity Relationship (SAR) Analysis : The SAR studies have revealed that modifications on the oxadiazole ring and piperidine moiety significantly affect the biological activity. For instance, substituents at specific positions on the oxadiazole ring can enhance antimicrobial potency and selectivity towards specific bacterial targets .

Q & A

Q. What are the optimal synthetic routes for 3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization of acylhydrazides or condensation of amidoximes with carboxylic acid derivatives. For example:

- Step 1: React sec-butyl carboxylic acid with amidoxime precursors under reflux in ethanol to form intermediate 1,3,4-oxadiazole rings .

- Step 2: Introduce the piperidin-2-yl moiety via nucleophilic substitution or coupling reactions. Use polar aprotic solvents (e.g., DMF) with LiH as a base to enhance electrophilic reactivity .

- Optimization: Vary reaction temperatures (80–120°C), catalyst loadings (e.g., 1–5 mol% Pd for coupling), and solvent systems (e.g., THF/water mixtures) to improve yields. Monitor progress via TLC or HPLC .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic techniques?

Methodological Answer:

- IR Spectroscopy: Identify key functional groups (e.g., C=N stretch at 1600–1680 cm⁻¹ for oxadiazole, N-H stretches for piperidine) .

- 1H-NMR: Assign peaks for sec-butyl protons (δ 0.8–1.5 ppm as multiplet) and piperidine protons (δ 1.5–3.0 ppm, depending on substituents) .

- EI-MS: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with oxadiazole cleavage .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .

- Waste Disposal: Segregate halogenated and non-halogenated waste. Neutralize acidic/basic residues before disposal .

- Storage: Store in airtight containers at –20°C to prevent degradation, especially if the compound is light-sensitive .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified alkyl chains (e.g., tert-butyl instead of sec-butyl) or heterocycles (e.g., pyridine instead of piperidine) .

- Bioassays: Test against bacterial strains (e.g., S. aureus, E. coli) using MIC assays or enzyme targets (e.g., acetylcholinesterase) via spectrophotometric methods .

- Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). Set grid boxes around active sites and validate with co-crystallized ligands .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify critical residues .

- QSAR Models: Develop 2D/3D descriptors (e.g., logP, polar surface area) to predict ADMET properties .

Q. How should researchers address discrepancies in biological assay data for this compound across different experimental models?

Methodological Answer:

- Replicate Assays: Perform triplicate experiments under standardized conditions (pH, temperature, cell passage number) .

- Purity Verification: Reanalyze compound purity via HPLC (>95%) and confirm absence of cytotoxic impurities (e.g., residual solvents) .

- Model Comparison: Test in complementary models (e.g., in vitro cell lines vs. ex vivo tissue assays) to identify context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.